4-Cyclohexyloxy-3-methylphenylZinc bromide
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Overview
Description
4-Cyclohexyloxy-3-methylphenylzinc bromide is an organozinc compound commonly used in organic synthesis. It is typically supplied as a 0.50 M solution in tetrahydrofuran (THF). This compound is valuable in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyloxy-3-methylphenylzinc bromide typically involves the reaction of 4-cyclohexyloxy-3-methylbromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Cyclohexyloxy-3-methylbromobenzene+Zn→4-Cyclohexyloxy-3-methylphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The compound is then typically stored and transported as a solution in THF to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyloxy-3-methylphenylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) under mild conditions to form secondary or tertiary alcohols.
Substitution Reactions: Can participate in cross-coupling reactions with halides or pseudohalides in the presence of a palladium catalyst.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions, leading to biaryl or diaryl compounds.
Scientific Research Applications
4-Cyclohexyloxy-3-methylphenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The compound exerts its effects through nucleophilic addition and substitution mechanisms. The zinc atom in 4-cyclohexyloxy-3-methylphenylzinc bromide acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the creation of complex structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
- Cyclohexylmethylzinc bromide
- Phenylzinc bromide
- Benzylzinc bromide
Comparison: 4-Cyclohexyloxy-3-methylphenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which imparts specific steric and electronic properties. This makes it particularly useful in reactions where such properties are advantageous. Compared to similar compounds, it offers distinct reactivity and selectivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H17BrOZn |
---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclohexyloxy-2-methylbenzene-4-ide |
InChI |
InChI=1S/C13H17O.BrH.Zn/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12;;/h6-7,10,12H,2-4,8-9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GVOKVVXNPNSMLM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C[C-]=C1)OC2CCCCC2.[Zn+]Br |
Origin of Product |
United States |
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